molecular formula C9H7Cl2NO2 B13600821 4-(3,5-Dichlorophenyl)oxazolidin-2-one

4-(3,5-Dichlorophenyl)oxazolidin-2-one

Cat. No.: B13600821
M. Wt: 232.06 g/mol
InChI Key: CTAIWTBOABCSLD-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. This class of compounds is known for its significant biological activities, particularly in the field of medicinal chemistry. The oxazolidinone ring is a cyclic carbamate structure that has gained popularity due to its use in various pharmaceutical applications, including antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)oxazolidin-2-one typically involves the reaction of 3,5-dichloroaniline with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring .

Industrial Production Methods

Industrial production methods for oxazolidinones often involve the use of microwave irradiation to enhance reaction rates and yields. For example, the reaction of urea and ethanolamine in the presence of a catalytic amount of nitromethane under microwave irradiation has been reported to produce oxazolidinones efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

4-(3,5-Dichlorophenyl)oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with potent antibacterial activity.

    Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.

Uniqueness

4-(3,5-Dichlorophenyl)oxazolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. This compound’s distinct structure allows for targeted modifications to enhance its properties for various applications .

Properties

Molecular Formula

C9H7Cl2NO2

Molecular Weight

232.06 g/mol

IUPAC Name

4-(3,5-dichlorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H7Cl2NO2/c10-6-1-5(2-7(11)3-6)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13)

InChI Key

CTAIWTBOABCSLD-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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